Echistatin
Overview
Description
Echistatin is a short disintegrin isolated from the venom of the saw-scaled viper, Echis carinatus . It is a 49-residue protein stabilized by four disulfide bonds and contains a conserved arginine-glycine-aspartic acid (RGD) motif . This compound is known for its potent inhibitory effects on platelet aggregation and its potential anticancer properties .
Mechanism of Action
Target of Action
Echistatin, a venom protein derived from the saw-scaled viper Echis carinatus, primarily targets integrins, specifically αvβ3 and αIIbβ3 . Integrins are heterodimeric transmembrane glycoproteins that mediate cell-cell and cell-matrix interactions . They play a critical role in several physiological processes such as tumor-induced angiogenesis, tumor cell metastasis, and osteoporosis .
Mode of Action
This compound contains an Arg-Gly-Asp (RGD) sequence, which allows it to bind to its target integrins . This binding inhibits the interaction between the integrins and their natural ligands, disrupting cellular processes such as attachment, migration, and fusion . For instance, this compound has been shown to inhibit the migration of prefusion osteoclasts, cells responsible for bone resorption .
Biochemical Pathways
The binding of this compound to integrins disrupts several biochemical pathways. It inhibits the excavation of bone slices by rat osteoclasts and the release of [3H]proline from labeled bone particles by chicken osteoclasts . This suggests that this compound interferes with the normal function of osteoclasts, leading to a decrease in bone resorption . Furthermore, this compound’s interaction with integrins disrupts the signaling pathways induced by these receptors, including the ERK1/ERK2 and AKT pathways .
Result of Action
This compound’s primary result of action is the inhibition of bone resorption by osteoclasts . By binding to integrins on osteoclasts, this compound disrupts the cells’ ability to attach to bone and resorb bone tissue . This leads to a decrease in bone resorption, which could have potential therapeutic applications in conditions characterized by excessive bone resorption, such as osteoporosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other cells in the microenvironment, such as osteoblastic cells, can affect the formation and function of osteoclasts . Additionally, the specific biochemical environment within the body, including the presence of other signaling molecules and the pH, can potentially influence the activity and stability of this compound.
Biochemical Analysis
Biochemical Properties
Echistatin plays a crucial role in biochemical reactions by interacting with integrins, which are transmembrane receptors involved in cell adhesion and signaling. It binds with high affinity to integrins αvβ3, α5β1, and αIIbβ3, inhibiting their function. This interaction is primarily mediated by the RGD (Arg-Gly-Asp) sequence present in this compound, which mimics the binding sites of natural ligands like vitronectin and fibronectin . The binding of this compound to integrins prevents the adhesion of cells to the extracellular matrix, thereby inhibiting processes such as platelet aggregation and tumor cell metastasis .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits the migration and fusion of osteoclast precursors, thereby preventing the formation of multinucleated osteoclasts . This inhibition is dose-dependent and mediated through the αvβ3 integrin . Additionally, this compound affects cell signaling pathways by inhibiting the activation of protein kinase B (AKT) and mitogen-activated protein kinases (ERK1/ERK2), leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also influences gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NFκB) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to integrins, particularly αvβ3, α5β1, and αIIbβ3 . This binding is facilitated by the RGD sequence, which competes with natural ligands for integrin binding sites . Upon binding, this compound induces conformational changes in integrins, leading to the inhibition of downstream signaling pathways . This results in the inhibition of cell adhesion, migration, and proliferation . In cancer cells, this compound enhances the apoptotic effects of chemotherapeutic agents like cisplatin by downregulating the expression of β1-integrin and insulin-like growth factor 1 receptor (IGF-IR), and by activating caspase-3 and -9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and retains its inhibitory activity over extended periods . Its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound can lead to sustained inhibition of osteoclast formation and bone resorption . In cancer cells, continuous treatment with this compound can enhance the efficacy of chemotherapeutic agents and reduce tumor growth . The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ovariectomized mice and rats, this compound prevents bone loss at specific dosages without causing adverse effects on other organs . The effective serum concentrations of this compound are in the range of 20-30 nM . Higher doses of this compound can lead to increased osteoclast number without altering their morphology . Excessive doses may result in toxic effects, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to bone resorption and cancer cell apoptosis. It interacts with integrins to inhibit osteoclast activity and bone resorption . In cancer cells, this compound modulates metabolic pathways by inhibiting the activation of AKT and ERK1/ERK2, leading to reduced cell proliferation and increased apoptosis . The metabolic effects of this compound are mediated through its interaction with integrins and the subsequent inhibition of downstream signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with integrins . It binds preferentially to the membrane fraction of osteoclasts and other cells expressing integrins . This binding is inhibited by vitronectin receptor-blocking antibodies, indicating the specificity of this compound for integrins . The distribution of this compound within tissues is influenced by its high affinity binding to integrins, which facilitates its localization to specific cell types and tissues .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with integrins . This compound binds to the membrane fraction of osteoclasts and other cells, inhibiting their adhesion and migration . The localization of this compound to the cell membrane is crucial for its inhibitory activity, as it prevents the interaction of integrins with their natural ligands . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Echistatin can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The linear peptide is assembled on a resin, followed by cleavage and purification . The purified peptide is then subjected to oxidative folding to form the correct disulfide bonds, resulting in the active form of this compound .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The expressed protein is then purified using chromatographic techniques, including gel filtration and reverse-phase high-pressure liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Echistatin undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds during oxidative folding is a critical step in its synthesis .
Common Reagents and Conditions:
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be employed to substitute specific amino acids in the peptide sequence.
Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bonds, which is essential for its biological activity .
Scientific Research Applications
Echistatin has a wide range of scientific research applications:
Comparison with Similar Compounds
Echistatin is compared with other disintegrins, such as:
Trigramin: Isolated from the venom of the green tree viper, Trimeresurus gramineus.
Vipera anatolica disintegrin: Derived from the venom of Vipera anatolica.
Uniqueness: this compound is unique due to its high affinity for integrins and its potent inhibitory effects on platelet aggregation and cancer cell migration . Its specific C-terminal tail structure also contributes to its distinct biological activities .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBKEHLEPNMMF-SSUNCQRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C217H349N71O74S9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5425 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129038-42-2 | |
Record name | Echistatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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